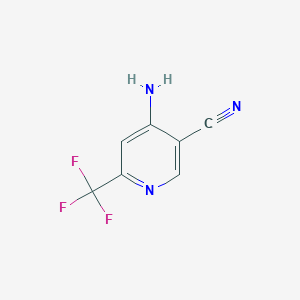

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5(12)4(2-11)3-13-6/h1,3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLXCUKNOCOMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the companies that produce them, but they generally follow similar principles to the synthetic routes described above.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile serves as a crucial building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it versatile in creating derivatives with tailored properties.

Types of Reactions:

- Oxidation: Can yield different oxidation products under specific conditions.

- Reduction: Modifies functional groups attached to the pyridine ring.

- Substitution: The amino and trifluoromethyl groups can engage in substitution reactions, leading to diverse derivatives.

Biology

The unique physicochemical properties of this compound allow it to play significant roles in biological research. It is particularly useful in studying biochemical pathways due to its interaction with biological targets influenced by the fluorine atom's properties and the characteristics of the pyridine moiety .

Biological Activities:

- Agrochemical Applications: Trifluoromethylpyridines are integral in developing agrochemicals aimed at pest control. For instance, derivatives of this compound have been formulated into effective pesticides that protect crops from pests while exhibiting lower toxicity .

- Pharmaceutical Applications: Several pharmaceutical compounds containing this moiety have received market approval, with ongoing clinical trials for new candidates. Its derivatives are being explored for their potential as therapeutic agents targeting various diseases .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and other industrial products. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and stability, enhancing the efficacy of formulations .

Case Studies:

- Agrochemical Development: The introduction of fluazifop-butyl marked a significant advancement in agrochemicals derived from trifluoromethylpyridine, leading to over 20 new products that have gained ISO common names .

- Pharmaceutical Innovations: Research has identified several derivatives that exhibit promising biological activities against specific targets, including insect pests and human diseases .

Mechanism of Action

The mechanism of action of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives

Structural Differences :

- Substituents : Phenyl groups at positions 4 and 6 instead of -CF₃ and -NH₂.

- Functional Groups : Retains the -CN group at position 3.

Key Findings :

- Fluorescence properties vary with substituents. Derivatives with electron-donating groups (-SCH₃) exhibit enhanced extinction coefficients (ε) and blue-green fluorescence (410–500 nm). Electron-withdrawing groups (-CN) cause red shifts but reduce intensity .

- Comparison: The trifluoromethyl group in 4-Amino-6-CF₃-pyridine-3-carbonitrile likely reduces fluorescence intensity compared to phenyl-substituted analogs but improves metabolic stability .

| Compound | Substituents (Positions 4,6) | Fluorescence λmax (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|---|

| 4-Amino-6-CF₃-pyridine-3-CN | -NH₂, -CF₃ | Not reported | Not reported |

| S4 (4-SCH₃, 6-Ph) | -SCH₃, -Ph | 450 | 12,000 |

| S2 (4-SCH₃, 6-CNPh) | -SCH₃, -CNPh | 480 | 8,500 |

Selenopyridine Derivatives (e.g., 4,6-Diamino-2-(methylselanyl)pyridine-3-carbonitrile)

Structural Differences :

- Selenium substitution at position 2 replaces hydrogen or other groups.

Key Findings :

- Selenopyridines show unique reactivity, forming diselenide byproducts under mild conditions. Yields for methylselanyl derivatives range from 19–83%, depending on temperature .

- Comparison: The -NH₂ and -CF₃ groups in 4-Amino-6-CF₃-pyridine-3-carbonitrile avoid selenium-related toxicity while maintaining synthetic versatility .

Chlorinated Analogs (e.g., 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile)

Structural Differences :

- Chlorine atom at position 6 instead of -NH₂.

Key Findings :

Pyrano[3,2-c]pyridine Derivatives (e.g., 8-Benzylidene-2-amino-4-phenyl-pyrano[3,2-c]pyridine-3-carbonitrile)

Structural Differences :

- Fused pyran ring adds steric bulk.

- Substituents include benzylidene and phenethyl groups.

Key Findings :

- These compounds exhibit cytotoxic activity against MCF-7 cells (IC₅₀: 10–50 µM) due to apoptosis induction. Bulky substituents enhance target binding .

- Comparison: The simpler structure of 4-Amino-6-CF₃-pyridine-3-carbonitrile may lack comparable steric effects but offers better solubility and bioavailability .

Biological Activity

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

This compound is characterized by the following structural features:

- Molecular Formula : C7H5F3N2

- CAS Number : 1805396-59-1

- Molecular Weight : 192.12 g/mol

The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, which can enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl substituent increases the compound's binding affinity, facilitating stronger interactions with target proteins. Studies have shown that this compound can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for its biological efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives in this class have been reported as low as 3.12 μg/mL, suggesting potent antibacterial activity .

Antitubercular Activity

In a series of studies focusing on antitubercular agents, compounds similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. Molecular docking studies revealed strong binding interactions with key amino acids in target proteins, enhancing their potential as antitubercular drugs .

Antichlamydial Activity

The compound has also shown promise in treating infections caused by Chlamydia species. The presence of the trifluoromethyl group was critical for activity, with derivatives demonstrating superior efficacy compared to non-fluorinated analogs .

Study 1: Antimicrobial Efficacy

A study conducted by Lagu et al. (2022) assessed the antimicrobial activity of various fluorinated chalcones and pyridine derivatives, including this compound. The results indicated that compounds containing the trifluoromethyl group had enhanced binding interactions with bacterial enzymes, leading to lower MIC values compared to their non-fluorinated counterparts .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Escherichia coli |

Study 2: Molecular Docking Analysis

A molecular docking study highlighted the interactions of this compound with amino acid residues in target proteins involved in bacterial resistance mechanisms. The trifluoromethyl group facilitated halogen bonding, significantly enhancing the binding affinity and biological activity of the compound .

Q & A

Q. Basic

- ¹H/¹³C NMR :

- IR Spectroscopy : A sharp peak at 2243 cm⁻¹ confirms the C≡N stretch .

- X-ray Crystallography : SHELX software refines unit cell parameters (e.g., space group P2₁/c) and validates H-bonding interactions .

What strategies are recommended for resolving contradictions in crystallographic data when determining the molecular structure of this compound?

Q. Advanced

- Validation Tools : Use SHELXL for small-molecule refinement and PLATON for detecting twinning or disorder .

- Data Reconciliation : Compare experimental (e.g., C–F bond lengths: 1.365–1.440 Å) with DFT-calculated geometries to identify outliers .

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts, critical for resolving trifluoromethyl group orientation .

What in vitro biological activities have been reported for pyridine-3-carbonitrile derivatives, and how do structural modifications influence these activities?

Q. Basic

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., CF₃) show IC₅₀ values <10 μM in breast cancer cell lines due to PDK1 inhibition .

- Neuroprotection : Amino-substituted derivatives reduce oxidative stress in neuronal cells by 40–60% via NF-κB pathway modulation .

- Anti-inflammatory Effects : Substitution at the 4-position enhances COX-2 inhibition (selectivity index >50) .

What mechanistic approaches are used to study the neuroprotective effects of trifluoromethylpyridine derivatives, and how can in vitro-in vivo correlations be established?

Q. Advanced

- In Vitro Models : Primary cortical neurons treated with glutamate-induced oxidative stress; measure ROS reduction via DCFH-DA fluorescence (40–60% inhibition) .

- Transcriptomics : RNA-seq identifies miRNA expression changes (e.g., miR-155 downregulation) linked to anti-apoptotic effects .

- Pharmacokinetics : Microsomal stability assays (t₁/₂ >2 hrs) and BBB permeability predictions (logBB >0.3) guide in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.